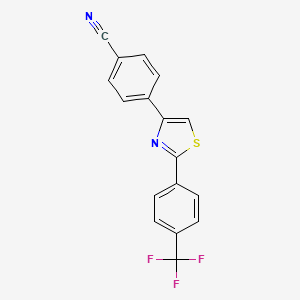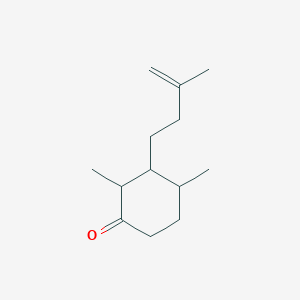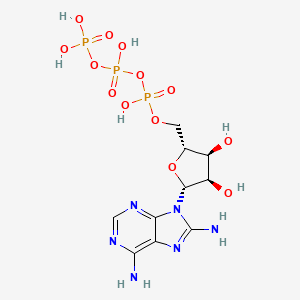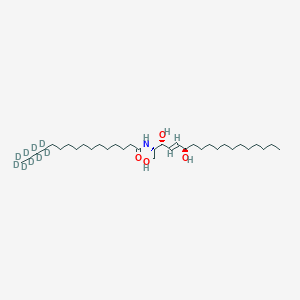
CER8(d9), N-palmitoyl(d9) 6R-hydroxysphingosine, powder
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CER8-d9 involves the incorporation of deuterium atoms into the CER8 molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated fatty acid, which is then coupled with a sphingosine backbone to form the final product .
Industrial Production Methods
Industrial production of CER8-d9 follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the high purity and yield of the deuterated compound. The reactions are typically carried out under controlled temperatures and pressures, with the use of specialized catalysts to facilitate the incorporation of deuterium .
Análisis De Reacciones Químicas
Types of Reactions
CER8-d9 undergoes various chemical reactions, including:
Oxidation: CER8-d9 can be oxidized to form corresponding ketones and aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: CER8-d9 can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include deuterated alcohols, ketones, and substituted derivatives of CER8-d9 .
Aplicaciones Científicas De Investigación
CER8-d9 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of lipids in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and formulations, particularly in the cosmetics and pharmaceutical industries
Mecanismo De Acción
CER8-d9 exerts its effects through its incorporation into biological membranes and metabolic pathways. The deuterium labeling allows for precise tracking and quantification of the compound in various systems. The molecular targets include enzymes involved in lipid metabolism and transport pathways .
Comparación Con Compuestos Similares
CER8-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
CER7-d9: Another deuterium-labeled ceramide with a slightly different structure.
CER10-d9: A deuterium-labeled ceramide with a longer fatty acid chain.
CER11-d9: A deuterium-labeled ceramide with additional functional groups
These compounds share similar applications but differ in their specific structures and properties, making CER8-d9 particularly valuable for certain analytical and pharmacokinetic studies .
Propiedades
Fórmula molecular |
C34H67NO4 |
|---|---|
Peso molecular |
563.0 g/mol |
Nombre IUPAC |
13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-34(39)35-32(30-36)33(38)29-28-31(37)26-24-22-20-18-14-12-10-8-6-4-2/h28-29,31-33,36-38H,3-27,30H2,1-2H3,(H,35,39)/b29-28+/t31-,32+,33-/m1/s1/i1D3,3D2,5D2,7D2 |
Clave InChI |
CAXCJECPKVAJKC-NPZBHXLWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


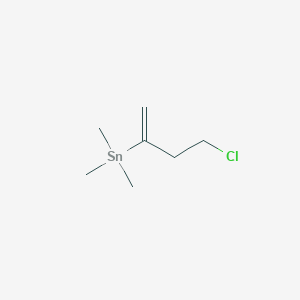
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B11936581.png)
![2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide](/img/structure/B11936582.png)


![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11936602.png)

![N-[[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methyl]ethanamine](/img/structure/B11936621.png)

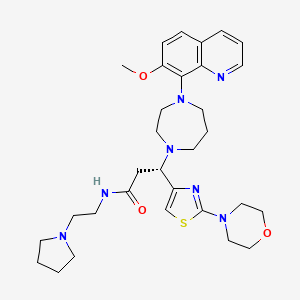
![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
